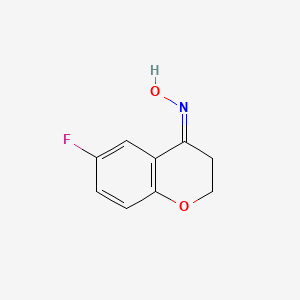

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacokinetics and Toxicology of Psychoactive Substances

Research on the pharmacokinetics, pharmacodynamics, and toxicology of psychoactive substances, including benzofurans, provides insight into the health risks and biochemical interactions of new psychoactive substances (NPS) with similar structural motifs to benzopyrans. Such studies are crucial for understanding the clinical effects of these compounds and developing treatment guidelines based on their pharmacological profiles rather than specific drug identities. This research underscores the importance of collaborative international efforts in public health protection against hazardous substances (Nugteren-van Lonkhuyzen et al., 2015).

Antioxidant Properties of Chromones

Chromones, which include benzopyran derivatives, have been studied for their antioxidant properties. These compounds, naturally present in the human diet, exhibit physiological activities such as anti-inflammatory and anticancer effects. The antioxidant potential of chromones is linked to their ability to neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cellular impairment and disease progression. The structural features of chromones, such as the double bond and specific hydroxyl group arrangements, play a crucial role in their radical scavenging activity (Yadav et al., 2014).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, including benzopyran derivatives, represents a significant advancement in diagnosing and understanding Alzheimer's disease. These compounds facilitate in vivo measurement of amyloid deposits in the brain, aiding in early detection and the evaluation of anti-amyloid therapies. The research highlights the breakthroughs in PET amyloid imaging techniques and their potential to transform Alzheimer's disease management (Nordberg, 2007).

Biological Activities of Hydroxylamines

Studies on hydroxylamines, which are related to the query compound through the hydroxylamine functional group, delve into their significant biological activities. Despite their potential as mutagens in vitro, hydroxylamines have shown carcinostatic activity against certain tumors and have effects on cellular enzymes and viruses. Understanding the biological impact of hydroxylamines enhances our comprehension of their potential therapeutic applications and safety profile (Gross, 1985).

Safety and Hazards

Mecanismo De Acción

Target of Action

Chromanone oxime analogs of quinolone drugs have been studied for their potential as cytotoxic agents . These compounds are known to interact with DNA topoisomerase type II enzymes , which are essential for regulating replication and transcription processes .

Mode of Action

As catalytic inhibitors of topoisomerase type II, the chromanone oxime analogs bind to the catalytic intermediate enzyme-DNA complex . This interaction causes the DNA helix to break, leading to a cascade of cell death . The 6-fluoro group and the C-7 substituent in these compounds interact with the target enzyme .

Biochemical Pathways

The inhibition of dna topoisomerase type ii enzymes can disrupt dna replication and transcription processes , potentially affecting multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine group in the compound is known to enhance its lipophilicity , which could potentially influence its absorption and distribution.

Result of Action

The result of the compound’s action is the induction of cell death due to the disruption of DNA replication and transcription processes . This cytotoxic activity could potentially be harnessed for anticancer applications .

Análisis Bioquímico

Biochemical Properties

Chromanone, a similar compound, has been found to exhibit significant variations in biological activities . Chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cellular Effects

Chromanone oxime analogs of quinolone drugs have shown potential cytotoxic activity against cancer cells . The cytotoxic activity of these compounds was evaluated against two cancer cell lines (HepG2, hepatocellular liver carcinoma, and CT26, Murine colon carcinoma) and a normal epithelial cell line, namely CHO (Chinese hamster ovary) .

Molecular Mechanism

These enzymes are ATP-dependent and cleave both strands of the DNA helix to manage the topology and conformation of DNA . As catalytic inhibitors of topoisomerase type II, the quinolone drugs bind to the catalytic intermediate enzyme-DNA complex .

Propiedades

IUPAC Name |

(NZ)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJVKPPHVLPIM-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=NO)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=C(/C1=N\O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611699 | |

| Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199587-86-5 | |

| Record name | N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

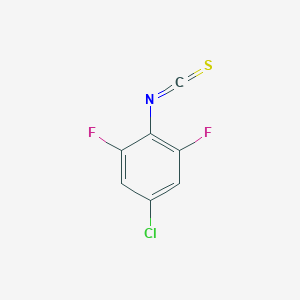

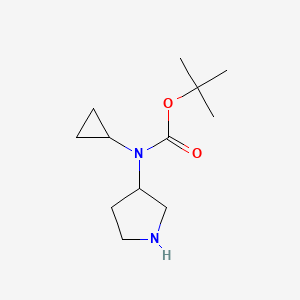

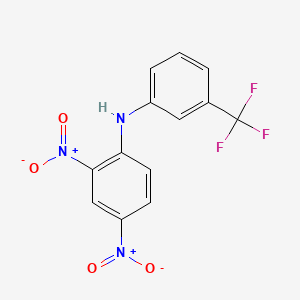

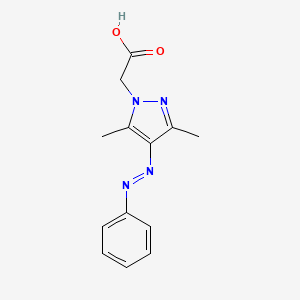

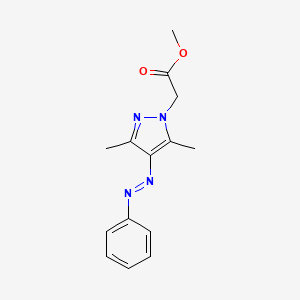

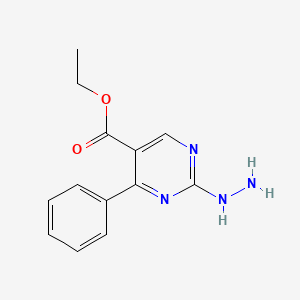

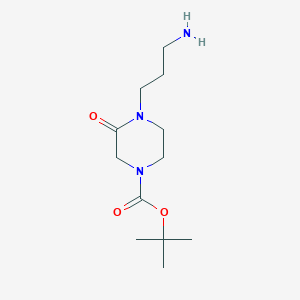

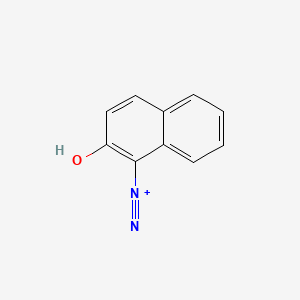

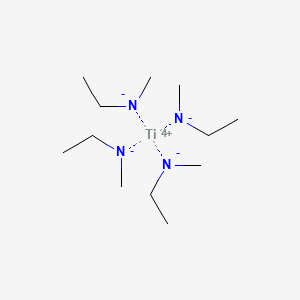

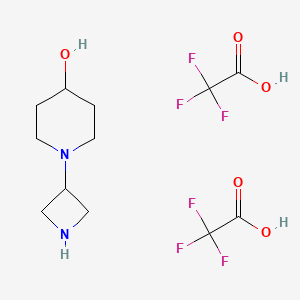

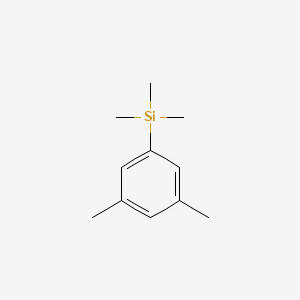

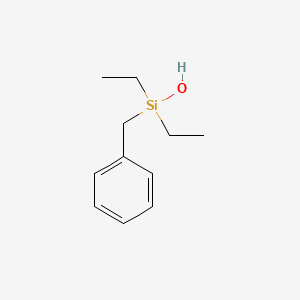

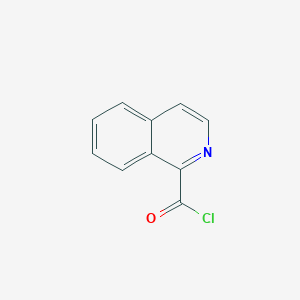

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)